

The Biosynthesis of Myricetin-3-O-robinoside in Plants: A Technical Guide

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Compound of Interest		
Compound Name:	Myricetin-3-O-robinoside	
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Introduction

Myricetin-3-O-robinoside is a naturally occurring flavonoid glycoside. It consists of the flavonol myricetin linked to a robinobiose sugar moiety at the 3-hydroxyl position. Flavonoids, a diverse group of plant secondary metabolites, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The glycosylation of flavonoids like myricetin plays a crucial role in their stability, solubility, and bioavailability, thereby modulating their therapeutic potential. This technical guide provides an in-depth overview of the biosynthetic pathway of Myricetin-3-O-robinoside in plants, focusing on the enzymatic reactions, quantitative data, and experimental protocols relevant to its study and potential biotechnological production.

Core Biosynthesis Pathway

The biosynthesis of Myricetin-3-O-robinoside can be divided into two primary stages:

- Formation of the Myricetin Aglycone: This stage follows the general phenylpropanoid and flavonoid biosynthesis pathways.
- Sequential Glycosylation: This stage involves the stepwise addition of galactose and rhamnose to the myricetin backbone, catalyzed by specific UDP-glycosyltransferases



(UGTs).

The overall pathway is depicted below:



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Biosynthesis pathway of Myricetin-3-O-robinoside.

Myricetin Aglycone Formation

The synthesis of myricetin begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to produce p-Coumaroyl-CoA. This precursor is then utilized in the flavonoid biosynthesis pathway, leading to the formation of the flavanone naringenin. A series of hydroxylation and oxidation steps, catalyzed by enzymes such as Flavonoid 3',5'-hydroxylase (F3'5'H) and Flavonol Synthase (FLS), convert naringenin through several intermediates to dihydromyricetin and finally to myricetin.

Sequential Glycosylation to Myricetin-3-O-robinoside

The formation of the robinobiose moiety on the myricetin backbone is a two-step enzymatic process:



- Galactosylation: A Flavonol 3-O-galactosyltransferase (F3GalT) catalyzes the transfer of a
 galactose unit from UDP-galactose to the 3-hydroxyl group of myricetin, forming the
 intermediate Myricetin-3-O-galactoside.
- Rhamnosylation: Subsequently, a Flavonol 3-O-glycoside rhamnosyltransferase (F3G-RhaT) transfers a rhamnose unit from UDP-rhamnose to the 6"-hydroxyl group of the galactose moiety of Myricetin-3-O-galactoside, yielding the final product, Myricetin-3-O-robinoside.

Key Enzymes and Quantitative Data

The critical enzymes in the final steps of **Myricetin-3-O-robinoside** biosynthesis are the UDP-glycosyltransferases (UGTs). While specific enzymes for this exact pathway have not been fully characterized in all plant species, studies on homologous enzymes provide valuable insights into their kinetic properties.

Enzyme Class	Example Enzyme	Substrate	K_m (µM)	k_cat (s ⁻¹)	k_cat/K_ m (s ⁻¹ M ⁻¹)	Source Plant
Flavonol 3- O- galactosyltr ansferase	MrUGT78 W1	Myricetin	12.0 ± 1.1	0.021 ± 0.001	1750	Morella rubra[1]
Flavonol 3- O- rhamnosylt ransferase	MrUGT78R 1	Myricetin	10.2 ± 0.9	0.043 ± 0.002	4215.7	Morella rubra[1]
Flavonol 3- O- rhamnosylt ransferase	MrUGT78R 2	Myricetin	11.1 ± 1.0	0.038 ± 0.002	3423.4	Morella rubra[1]
Flavonol 3- O- rhamnosylt ransferase	HmF3RT	Myricetin	-	-	-	Hypericum monogynu m[2]

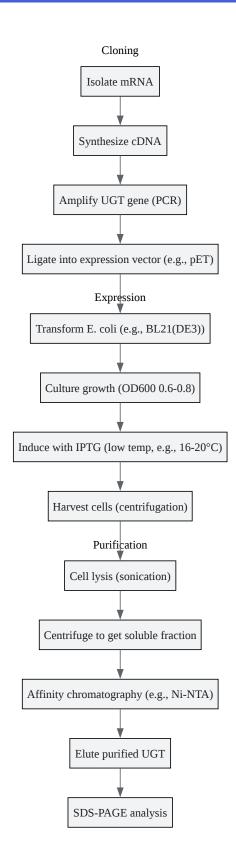


Note: The kinetic parameters for rhamnosyltransferases were determined with myricetin as the initial aglycone, not Myricetin-3-O-galactoside. However, these enzymes are known to act on 3-O-glycosylated flavonols.

Experimental Protocols Heterologous Expression and Purification of UGTs

This protocol is adapted for the expression of plant UGTs in E. coli for subsequent characterization.





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